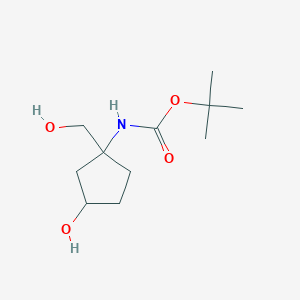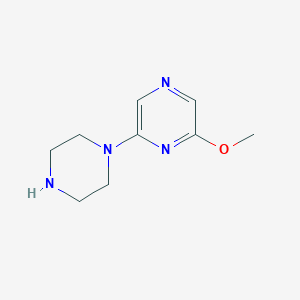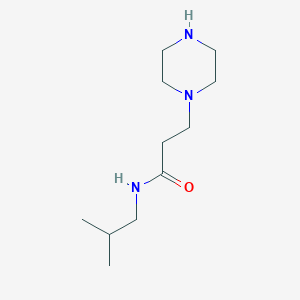
(Z)-3-Hydroxy-2-phenylacrylaldehyde
説明
(Z)-3-Hydroxy-2-phenylacrylaldehyde is a fluorescent derivative of an aldehyde group. It plays a significant role in the production of polyvinyl alcohol , which finds applications in creating water-resistant paper and plastic materials . Additionally, this compound has been identified in the nervous system.
Molecular Structure Analysis
The molecular formula of (Z)-3-Hydroxy-2-phenylacrylaldehyde is C~9~H~8~O~2~ , with a molecular weight of approximately 148.16 g/mol . Its chemical structure consists of a phenyl group attached to an acrylaldehyde moiety. The Z configuration indicates the relative position of the substituents on the double bond .
科学的研究の応用
Environmental Analysis and Atmospheric Chemistry : A study by Reisen et al. (2003) investigated hydroxyaldehyde products from hydroxyl radical reactions of Z-3-hexen-1-ol and 2-methyl-3-buten-2-ol. This research is significant in understanding atmospheric chemistry and the formation of hydroxyaldehydes, which are related to (Z)-3-Hydroxy-2-phenylacrylaldehyde. Their findings contribute to our understanding of volatile vegetative emissions and their interactions in the atmosphere (Reisen et al., 2003).
Organic Chemistry and Reaction Mechanisms : Olomola et al. (2016) conducted a study on the acid-catalyzed reactions of salicylaldehyde-derived Baylis-Hillman adducts. Their research elucidates the mechanistic complexity of these reactions, which is relevant for understanding the behavior of compounds like (Z)-3-Hydroxy-2-phenylacrylaldehyde in various chemical environments (Olomola et al., 2016).
Chemical Sensing and Nanotechnology : In a study by Tayade et al. (2014), a Zn(2+) selective chemosensor was synthesized using salicylaldehyde derivatives. The research demonstrates the application of such compounds in creating highly sensitive and selective sensors for metal ions, which can be used for in vitro cellular imaging (Tayade et al., 2014).
Enzyme Mimicry and Catalysis : Research by Zhang et al. (1993) explored the kinetics and mechanism of the hydration of CO2 and dehydration of bicarbonate catalyzed by a zinc (II) complex, which can mimic the function of enzymes. This study is relevant to understanding the catalytic potential of metal complexes involving compounds similar to (Z)-3-Hydroxy-2-phenylacrylaldehyde (Zhang et al., 1993).
Pharmaceutical Chemistry and Drug Development : A study by Ghrairi et al. (2021) on β-chlorovinylaldehydes as intermediates in synthesizing β–fluoroalkoxyvinyl aldehydes and alcohols reveals insights into the synthesis and mechanism of compounds structurally related to (Z)-3-Hydroxy-2-phenylacrylaldehyde. This research is significant for developing new pharmaceuticals and understanding reaction mechanisms in organic synthesis (Ghrairi et al., 2021).
特性
IUPAC Name |
(Z)-3-hydroxy-2-phenylprop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7,10H/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAOZWQVAHWEST-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CO)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/O)/C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-Hydroxy-2-phenylacrylaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-4,7-dihydro-7-(3-pyridinyl)-](/img/structure/B3058339.png)




